![molecular formula C17H12FNO2 B1270579 6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid CAS No. 130507-38-9](/img/structure/B1270579.png)
6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid
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Overview
Description
“6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H12FNO2 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acids, which includes “6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid”, can be achieved through the Doebner hydrogen-transfer reaction . This reaction involves anilines possessing electron-withdrawing groups, which are known to give products in low yields when used in the conventional Doebner reaction . The reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid” consists of 17 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of the compound is 281.28 g/mol.
Chemical Reactions Analysis
Quinoline derivatives, including “6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid”, possess various biological activities, including antitumor, 5-HT3 receptor antagonistic, antimalarial, antibacterial, antituberculosis, and antiviral activities . The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .
Physical And Chemical Properties Analysis
The compound appears as a gray powder . Its melting point is between 97-99°C . The IR spectrum shows peaks at 3377.9-2531.8 cm^-1 (acid-OH), 2982.0 cm^-1 (C-H str.), 2903.7 cm^-1 (C-H str.), 1721.2 cm^-1 (acidic C=O), 1641.0 cm^-1 (imine C=N), and 1584.7 cm^-1 (aromatic C=C) .
Scientific Research Applications
Synthesis of Derivatives
The compound can be used as an intermediate in the synthesis of various derivatives . For instance, it can react with various substituted amines to produce desired products . The synthesized compounds can be identified and characterized by FT-IR, 1H and 13C NMR, Mass spectroscopy, and Elemental analysis .
Cytotoxic Activity
The derivatives of this compound have been tested for their effect on cellular viability against various carcinoma cell lines . Some of these compounds have shown to be more potent than doxorubicin .
Apoptotic DNA Fragmentation
Some derivatives of this compound have exhibited excellent DNA fragmentation pattern confirming apoptosis . This was carried out on MCF-7 and HEK-293 cell lines .
Molecular Docking Studies
The compound and its derivatives have been used in molecular docking studies to establish probable mechanism of action . The docking experiments confirmed good correlation between calculated interactions with the h TopoIIα and the observed IC50 values .
Potential Anticancer Agents
The study of quinoline-4-carboxylic acid derivatives, including this compound, may be considered as promising lead for future design of potent h TopoIIα inhibitors as novel anticancer agents .
Chemical Manufacturing
This compound is available for purchase from chemical manufacturers, suggesting its use in various chemical manufacturing processes .
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid is the ATPase domain of human Topoisomerase II alpha (hTopoIIα) . hTopoIIα is an essential enzyme that alters the topologic states of DNA during transcription, and its inhibition can lead to effective anticancer activity .
Mode of Action
The compound interacts with the ATPase domain of hTopoIIα, inhibiting the enzyme’s activity . This interaction disrupts the normal function of the enzyme, leading to changes in DNA topology and ultimately cell death .
Biochemical Pathways
The inhibition of hTopoIIα affects the DNA replication and transcription pathways . This disruption can lead to DNA damage, cell cycle arrest, and apoptosis, which are downstream effects of the compound’s action .
Result of Action
The compound exhibits significant anticancer activity. It has been shown to be more potent than doxorubicin, a commonly used anticancer drug, against various carcinoma cell lines . The compound induces apoptosis, as evidenced by DNA fragmentation patterns observed in treated cells .
properties
IUPAC Name |
6-fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGJYFAYYQRGSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214786 |
Source
|
Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid | |
CAS RN |
130507-38-9 |
Source
|
Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130507-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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